molecular formula C6H2BrF3OS B12959868 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one

1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B12959868
M. Wt: 259.05 g/mol
InChI Key: CHSJRYGSQXQNTQ-UHFFFAOYSA-N
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Description

1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is an organic compound with the molecular formula C8H4BrF3OS It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the trifluoromethyl group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The trifluoromethyl group can be introduced using trifluoroacetic anhydride or trifluoromethyl iodide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and trifluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorothiophen-3-yl)-2,2,2-trifluoroethan-1-one
  • 1-(2-Iodothiophen-3-yl)-2,2,2-trifluoroethan-1-one
  • 1-(2-Fluorothiophen-3-yl)-2,2,2-trifluoroethan-1-one

Uniqueness

1-(2-Bromothiophen-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogens may not. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in the development of materials with specific electronic or optical characteristics.

Properties

Molecular Formula

C6H2BrF3OS

Molecular Weight

259.05 g/mol

IUPAC Name

1-(2-bromothiophen-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C6H2BrF3OS/c7-5-3(1-2-12-5)4(11)6(8,9)10/h1-2H

InChI Key

CHSJRYGSQXQNTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1C(=O)C(F)(F)F)Br

Origin of Product

United States

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